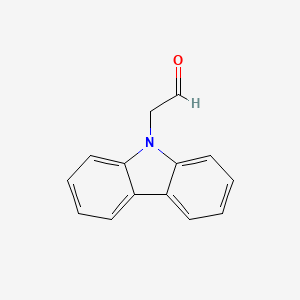

2-(9H-Carbazol-9-YL)acetaldehyde

概要

説明

“2-(9H-Carbazol-9-YL)acetaldehyde” is a derivative of carbazole, a class of compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group . It exhibits high charge carrier mobility and photochemical stability .

Synthesis Analysis

The synthesis of carbazole derivatives, including “2-(9H-Carbazol-9-YL)acetaldehyde”, involves electropolymerization and chemical polymerization . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

The molecular structure of “2-(9H-Carbazol-9-YL)acetaldehyde” is characterized by the presence of a carbazole unit, known as a hole-transporting moiety. The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Chemical Reactions Analysis

Carbazole derivatives, including “2-(9H-Carbazol-9-YL)acetaldehyde”, can undergo various chemical reactions. For instance, they can be used as charge transporting materials in the fabrication of a variety of devices, including organic light-emitting diodes (OLEDs), photovoltaic cells, and memory-based devices .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(9H-Carbazol-9-YL)acetaldehyde” are characterized by its high charge carrier mobility and photochemical stability . It also has high thermal and electroluminescent properties that make it useful in organic electronics-based applications .科学的研究の応用

Organic Synthesis and Material Science

The versatility of "2-(9H-Carbazol-9-yl)acetaldehyde" in organic synthesis is demonstrated through its involvement in the synthesis of various heterocyclic compounds. For example, Noland et al. (2018) achieved the synthesis of 2-(9H-carbazol-1-yl)anilines from 2,3′-biindolyl and ketones, indicating the compound's utility in creating complex molecular structures with high regioselectivity. This process highlights the potential of "2-(9H-Carbazol-9-yl)acetaldehyde" in synthesizing novel organic compounds with specific functional properties (Noland et al., 2018).

Li and Xing (2012) developed an efficient synthetic method for heterocycles containing both carbazole and 1,3,4-thiadiazole moieties, starting from 9-ethyl-9H-carbazol-3-carbaldehyde. This method underlines the compound's significance in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Li & Xing, 2012).

Photopolymerization and Optical Properties

Abro et al. (2017) investigated carbazole-based dyes containing aldehyde and cyanoacetic acid groups, synthesized through Sonogashira coupling and Knoevenagel reactions. These dyes, derived from carbazole aldehyde compounds, showed promising applications in photopolymerization due to their optical properties, indicating the potential of "2-(9H-Carbazol-9-yl)acetaldehyde" in the development of photosensitizers and dyes with specific light-absorbing capabilities (Abro et al., 2017).

Bioinformatics and Neurodegenerative Diseases

Avram et al. (2021) focused on the bioinformatic characterization of new Schiff bases, including derivatives of "2-(9H-Carbazol-9-yl)acetaldehyde," for potential applicability in treating neurodegenerative diseases such as Alzheimer's. This study highlights the compound's relevance in medicinal chemistry, particularly in designing molecules with drug-like properties and therapeutic potential for neurological conditions (Avram et al., 2021).

Electrochromic Properties

Elkhidr et al. (2021) explored the electrochemical synthesis and electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid) films, derived from carbazole aldehyde derivatives. The study demonstrated the application of "2-(9H-Carbazol-9-yl)acetaldehyde" in creating electrochromic materials with potential uses in smart windows, displays, and energy-efficient coatings (Elkhidr et al., 2021).

作用機序

Target of Action

The primary target of “2-(9H-Carbazol-9-YL)acetaldehyde” is the electron transport chain in cells . The compound acts as an electron-donating group, which plays a crucial role in the charge transport mechanism .

Mode of Action

“2-(9H-Carbazol-9-YL)acetaldehyde” interacts with its targets by donating electrons, thereby facilitating charge transport . This results in high charge carrier mobility and photochemical stability .

Biochemical Pathways

The compound affects the electron transport chain, a crucial biochemical pathway involved in energy production . The downstream effects include enhanced energy production and improved cellular function .

Result of Action

The molecular and cellular effects of “2-(9H-Carbazol-9-YL)acetaldehyde” action include enhanced charge transport, increased energy production, and improved cellular function .

Safety and Hazards

将来の方向性

The future directions for “2-(9H-Carbazol-9-YL)acetaldehyde” and other carbazole derivatives include their potential use in a wide range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . There is also interest in the development of dipolar materials through tailored molecular designs .

特性

IUPAC Name |

2-carbazol-9-ylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGVUHDMFDNDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512793 | |

| Record name | (9H-Carbazol-9-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Carbazol-9-YL)acetaldehyde | |

CAS RN |

25557-77-1 | |

| Record name | (9H-Carbazol-9-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B3060268.png)

![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)